3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
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Description
3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C17H14F3N3 and its molecular weight is 317.315. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
It is known that fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
Pyrazoles are known to interact with various biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
The presence of a trifluoromethyl group in the molecule could potentially enhance its metabolic stability .
Result of Action
Pyrazoles are known to have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Action Environment
The stability and efficacy of pyrazoles can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
5-methyl-2-phenyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-11-15(12-6-5-7-13(10-12)17(18,19)20)16(21)23(22-11)14-8-3-2-4-9-14/h2-10H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESKYXPNURBFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.